![molecular formula C13H14FNS B2571793 [(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine CAS No. 1343233-19-1](/img/structure/B2571793.png)
[(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine is an organic compound that features a combination of fluorinated aromatic and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-methylbenzyl chloride, is prepared through the chlorination of 5-fluoro-2-methylbenzyl alcohol using thionyl chloride.
Formation of the Thiophene Intermediate: Thiophen-2-ylmethanamine is synthesized by the reaction of thiophene with formaldehyde and ammonium chloride under acidic conditions.
Coupling Reaction: The final step involves the coupling of 5-fluoro-2-methylbenzyl chloride with thiophen-2-ylmethanamine in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The aromatic fluorine and thiophene moieties can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
[(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It can serve as a probe for studying enzyme interactions and metabolic pathways involving amine and thiophene derivatives.
Mechanism of Action
The mechanism of action of [(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated aromatic ring may enhance binding affinity through hydrophobic interactions, while the thiophene moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
[(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine can be compared with other similar compounds such as:
[(5-Bromo-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine: This compound has a bromine atom instead of fluorine, which may alter its reactivity and biological activity.
[(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)ethyl]amine: The ethyl group instead of the methyl group can affect the compound’s steric properties and interaction with molecular targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable tool for research and industrial applications. Further studies on its properties and applications could lead to the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
N-[(5-fluoro-2-methylphenyl)methyl]-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNS/c1-10-4-5-12(14)7-11(10)8-15-9-13-3-2-6-16-13/h2-7,15H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRMTQBBRAACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CNCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
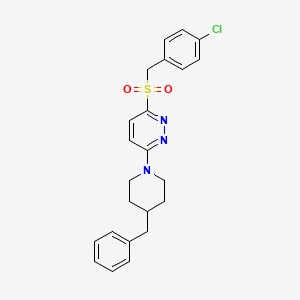
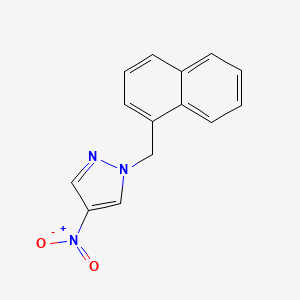
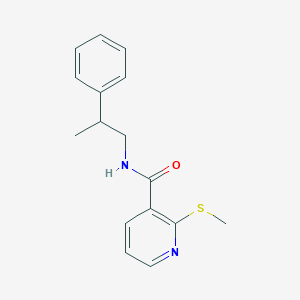
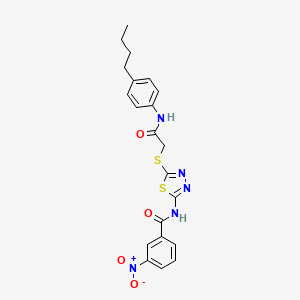
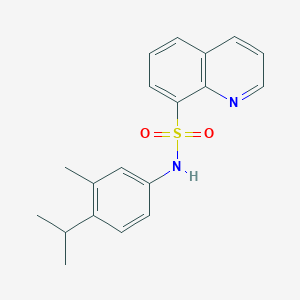

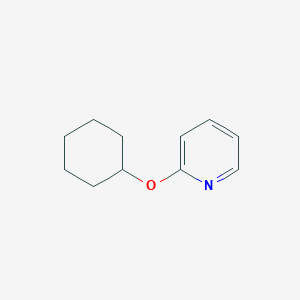
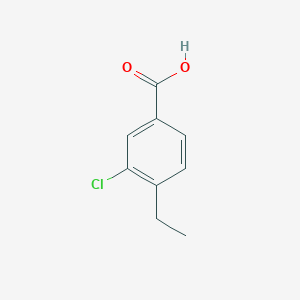
![N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide](/img/structure/B2571723.png)
![N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2571725.png)
![2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2571727.png)
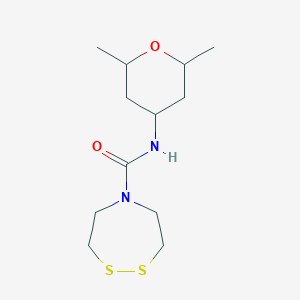
![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)
![4-fluoro-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2571732.png)
